1-Iodopropane

Catalog No.
S563327
CAS No.
26914-02-3
M.F
C3H7I
M. Wt
169.99 g/mol
Availability
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1-Iodopropane

CAS Number

26914-02-3

Product Name

1-Iodopropane

IUPAC Name

1-iodopropane

Molecular Formula

C3H7I

Molecular Weight

169.99 g/mol

InChI

InChI=1S/C3H7I/c1-2-3-4/h2-3H2,1H3

InChI Key

PVWOIHVRPOBWPI-UHFFFAOYSA-N

SMILES

CCCI

Solubility

0.01 M

Synonyms

1-iodo-propane, 1-iodopropane, propyl iodide

Canonical SMILES

CCCI

Description

The exact mass of the compound 1-Iodopropane is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.01 m. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 2nd degree. However, this does not mean our product can be used or applied in the same or a similar way.

1-Iodopropane, also known as n-propyl iodide, is an organic compound with the molecular formula C3H7I\text{C}_3\text{H}_7\text{I}. It is a colorless to light yellow liquid that is flammable and has a characteristic odor. The compound has a boiling point of approximately 102.4 °C and a melting point of -101.4 °C, making it a volatile substance at room temperature. Its density is reported to be around 1.743 g/mL at 25 °C, which indicates that it is denser than water. 1-Iodopropane is miscible with organic solvents like ethanol and ether but has limited solubility in water, dissolving only about 0.11 g in 100 g of water at 20 °C .

1-Iodopropane primarily undergoes nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group. Some notable reactions include:

  • Nucleophilic Substitution: In the presence of nucleophiles such as hydroxide ions or alkoxides, 1-iodopropane can be converted into alcohols or ethers.
  • Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes.
  • Dehalogenation: Reaction with metals like zinc can lead to the removal of iodine, yielding propane.

These reactions are essential for its utility in organic synthesis and the production of various chemical intermediates .

The biological activity of 1-iodopropane has been studied primarily in terms of its toxicity and potential effects on human health. It is classified as harmful if inhaled and can irritate the eyes, skin, and respiratory system. Acute toxicity studies have shown that the compound has an LD50 value of approximately 650 mg/kg in rats when administered intraperitoneally . Long-term exposure may pose risks to aquatic organisms, indicating potential environmental concerns as well .

1-Iodopropane can be synthesized through several methods:

  • From n-Propanol: A common method involves heating n-propanol with iodine and red phosphorus. The reaction typically occurs at temperatures ranging from 80 °C to 95 °C for about two hours, followed by purification through fractional distillation .
  • Direct Halogenation: Another method includes the direct halogenation of propane using iodine under specific conditions, though this method may yield lower selectivity.
  • Via Alkyl Halide Reactions: It can also be produced by reacting other alkyl halides with iodide sources in substitution reactions .

Interaction studies involving 1-iodopropane have primarily focused on its adsorption behavior on metal surfaces such as copper. Research indicates that it can form stable complexes on metal surfaces, which may influence its reactivity and decomposition pathways. Studies have shown that thermal decomposition occurs under ultrahigh vacuum conditions, leading to interesting findings regarding its bonding characteristics and potential applications in catalysis .

Several compounds share structural similarities with 1-iodopropane, including:

Compound NameMolecular FormulaKey Properties
1-BromopropaneC3H7BrSimilar reactivity but generally less toxic than iodine derivatives.
1-ChloropropaneC3H7ClMore polar than iodides; used as a solvent and intermediate.
2-IodopropaneC3H7IIsomeric form; different reactivity patterns due to position of iodine.

Uniqueness: The key uniqueness of 1-iodopropane lies in its higher reactivity compared to other halogenated propanes due to the weaker carbon-iodine bond, making it more suitable for nucleophilic substitution reactions. Additionally, its biological activity profile indicates significant toxicity compared to brominated or chlorinated analogs, which may be less harmful .

Physical Description

Iodopropanes appears as a colorless liquid that discolors in air. Denser than water. The vapors are heavier than air. May be mildly toxic by inhalation. Used as a solvent and to make pharmaceuticals.

XLogP3

2.6

Boiling Point

102.6 °C

Melting Point

-101.3 °C

UNII

ND3629KE2K

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302+H332 (79.17%): Harmful if swallowed or if inhaled [Warning Acute toxicity, oral;
acute toxicity, inhalation];
H302 (87.5%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (85.42%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (85.42%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (95.83%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (83.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (83.33%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

43.09 mmHg

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

107-08-4
26914-02-3

Wikipedia

Propyl iodide

Use Classification

Fire Hazards -> Flammable - 2nd degree

General Manufacturing Information

Propane, 1-iodo-: ACTIVE

Dates

Modify: 2023-07-20
Pavlova et al. Redesigning dehalogenase access tunnels as a strategy for degrading an anthropogenic substrate. Nature Chemical Biology, doi: 10.1038/nchembio.205, published online 23 August 2009 http://www.nature.com/naturechemicalbiology

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